molecular formula C11H18N2O4 B14694790 2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate CAS No. 25384-72-9

2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate

Cat. No.: B14694790
CAS No.: 25384-72-9
M. Wt: 242.27 g/mol
InChI Key: ZBIWEHXTTKECOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and propynylcarbamate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with carbamoyl chloride and propargyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate or propynylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or propynylcarbamates.

Scientific Research Applications

2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, the propynylcarbamate group may interact with cellular pathways involved in signal transduction or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-methyl-1,3-propanediol: A precursor in the synthesis of the target compound.

    2-Methyl-1,3-propanediol: A related diol with similar chemical properties.

    1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another structurally related compound.

Uniqueness

2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is unique due to the presence of both carbamate and propynylcarbamate functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

25384-72-9

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylbutyl] N-prop-2-ynylcarbamate

InChI

InChI=1S/C11H18N2O4/c1-4-6-13-10(15)17-8-11(3,5-2)7-16-9(12)14/h1H,5-8H2,2-3H3,(H2,12,14)(H,13,15)

InChI Key

ZBIWEHXTTKECOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC(=O)N)COC(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.